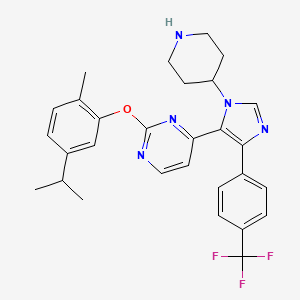

iBRD4-BD1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H30F3N5O |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine |

InChI |

InChI=1S/C29H30F3N5O/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3 |

InChI Key |

ULDFEUPLPPWJDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Ripple Effect: A Technical Guide to Cellular Pathways Modulated by Selective BRD4-BD1 Inhibition

For Immediate Release

[City, State] – [Date] – In the intricate landscape of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) protein family, particularly BRD4, has emerged as a critical nexus in gene expression control. This technical guide offers an in-depth exploration of the cellular pathways and molecular mechanisms affected by the selective inhibition of BRD4's first bromodomain (BD1), a strategy showing significant promise in therapeutic development for oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of epigenetic-targeted therapies.

Introduction to BRD4 and Bromodomain Inhibition

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to activate gene expression.[1][2] It is particularly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and oncogenesis.[3][4][5] Pan-BET inhibitors, which target both BD1 and BD2 of BET proteins, have demonstrated anti-cancer and anti-inflammatory effects.[1][3] However, the development of inhibitors selective for BRD4-BD1 allows for a more nuanced understanding of the specific roles of this domain and potentially offers a more favorable therapeutic window.

Selective BRD4-BD1 inhibition disrupts the interaction between BRD4 and acetylated chromatin, leading to the displacement of BRD4 from super-enhancers and subsequent downregulation of key oncogenes and inflammatory mediators.[3][4][6] This guide will delve into the specific cellular pathways impacted by this targeted intervention, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Cellular Pathways Affected by BRD4-BD1 Inhibition

Selective inhibition of BRD4-BD1 instigates a cascade of downstream effects, primarily through the modulation of transcriptional programs. The most well-documented consequences include the suppression of oncogenic signaling, induction of apoptosis, and attenuation of inflammatory responses.

MYC-Driven Oncogenic Pathways

A primary and highly validated target of BRD4 is the MYC oncogene.[7][8][9] BRD4 is indispensable for the transcriptional activation of MYC, and its displacement from the MYC super-enhancer by BD1-selective inhibitors leads to a rapid and profound downregulation of MYC mRNA and protein levels.[7][8][9] This, in turn, affects a multitude of MYC-dependent cellular processes.

-

Cell Cycle Progression: MYC is a master regulator of the cell cycle. Its downregulation following BRD4-BD1 inhibition leads to G1 cell cycle arrest.[10] This is a key mechanism behind the anti-proliferative effects observed in various cancer models.

-

Metabolic Reprogramming: Cancer cells often exhibit altered metabolism, a process frequently orchestrated by MYC. By suppressing MYC, BRD4-BD1 inhibitors can interfere with these metabolic adaptations.

-

Suppression of Oncogene Expression: Beyond MYC itself, BRD4 regulates a host of other oncogenes and pro-survival factors, often co-localized at super-enhancers.[6][11]

Apoptosis and Cell Survival Pathways

By downregulating key survival signals and upregulating pro-apoptotic factors, selective BRD4-BD1 inhibition can tip the cellular balance towards programmed cell death.

-

Suppression of Anti-Apoptotic Proteins: BRD4 has been shown to regulate the expression of anti-apoptotic BCL-2 family members.[12] Inhibition of BRD4 can lead to a decrease in the levels of these proteins, thereby lowering the threshold for apoptosis.

-

Sensitization to TRAIL-Induced Apoptosis: Studies have demonstrated that BRD4 inhibition can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL). This occurs through the suppression of the NF-κB pathway, which normally promotes cell survival in the face of TRAIL signaling.[13][14] Inhibition of BRD4 blocks TRAIL-induced IKK activation, a key step in the NF-κB cascade.[13]

Inflammatory Signaling Pathways

BRD4 plays a significant role in the transcriptional regulation of inflammatory genes. Selective BRD4-BD1 inhibition has demonstrated potent anti-inflammatory effects.

-

NF-κB Pathway: As mentioned, BRD4 is a key coactivator for NF-κB. By inhibiting BRD4, the transcriptional output of the NF-κB pathway is blunted, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.[15][16]

-

Toll-Like Receptor (TLR) Signaling: BRD4 inhibitors can suppress the innate immune gene program induced by TLR3 activation, including the expression of interferon-stimulated genes (ISGs) and interleukins.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on selective BRD4-BD1 inhibitors.

Table 1: In Vitro Potency of Selective BRD4-BD1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Selectivity (BD1 vs. BD2) | Cell Line | Reference |

| ZL0590 | BRD4 BD1 | Biochemical | 90 | ~10-fold | hSAECs | [1] |

| MS402 | BRD4 BD1 | Computational | Lower binding free energy for BD1 | Selective for BD1 | - | [17] |

| iBET-BD1 | BET BD1 | TR-FRET | - | ≥130-fold | Various cancer cell lines | [18] |

Table 2: Effects of BRD4-BD1 Inhibition on Gene Expression

| Inhibitor | Gene Target | Effect | Fold Change | Cell Line | Experimental Assay | Reference |

| (+)-JQ1 | MYC | Downregulation | Not specified | KU812, K562, KCL22 | qRT-PCR, Western Blot | [7] |

| PLX51107 | CXCR4, CCR7, etc. | Downregulation | >2-fold | Primary CLL cells | Microarray | |

| JQ1 | MALAT1 | Upregulation | Not specified | HepG2 | RNA-seq |

Detailed Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is essential for identifying the genomic binding sites of BRD4 and assessing how these are altered by selective inhibitors.

Objective: To map the genome-wide occupancy of BRD4.

Materials:

-

Cell culture reagents

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis buffer (e.g., 20 mM HEPES pH 7.6, 1% SDS)

-

Sonication equipment (e.g., Bioruptor, Covaris)

-

BRD4 antibody (e.g., Bethyl, A301-985A)

-

Protein A/G magnetic beads

-

Wash buffers (e.g., RIPA buffer)

-

Elution buffer (100 mM sodium bicarbonate, 1% SDS)

-

RNase A and Proteinase K

-

DNA purification kit (e.g., Qiagen)

-

Library preparation kit for NGS (e.g., NEBNext Ultra II)

-

Next-generation sequencer

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[19]

-

Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[19][20]

-

Immunoprecipitation: Incubate the sheared chromatin with a BRD4-specific antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[19]

-

Washes: Wash the beads extensively to remove non-specific binding.[19]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[19]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.[21]

-

Data Analysis: Align reads to a reference genome and perform peak calling to identify BRD4 binding sites.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful tool to globally assess the transcriptional changes induced by selective BRD4-BD1 inhibitors.

Objective: To quantify genome-wide changes in gene expression.

Materials:

-

Cell culture reagents

-

Selective BRD4-BD1 inhibitor and vehicle control (e.g., DMSO)

-

RNA extraction kit (e.g., Qiagen RNeasy)

-

DNase I

-

RNA quality control instrument (e.g., Agilent Bioanalyzer)

-

mRNA isolation kit (e.g., oligo(dT) beads) or rRNA depletion kit

-

RNA fragmentation buffer

-

Reverse transcriptase and random primers for cDNA synthesis

-

Library preparation kit for NGS

-

Next-generation sequencer

Procedure:

-

Cell Treatment: Treat cells with the selective BRD4-BD1 inhibitor or vehicle control for the desired time.

-

RNA Extraction: Isolate total RNA from the cells. Perform DNase treatment to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the integrity and purity of the RNA.

-

mRNA Enrichment/rRNA Depletion: Isolate mRNA or deplete ribosomal RNA from the total RNA.

-

RNA Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand.

-

Library Preparation: Ligate sequencing adapters to the cDNA fragments and amplify the library.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Align reads to a reference genome/transcriptome and perform differential gene expression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Objective: To determine the effect of selective BRD4-BD1 inhibitors on cell viability.

Materials:

-

Cell culture reagents and 96-well plates

-

Selective BRD4-BD1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

-

Compound Treatment: Treat the cells with a serial dilution of the selective BRD4-BD1 inhibitor for the desired duration (e.g., 72 hours).[23]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[22][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

Selective inhibition of BRD4-BD1 represents a promising therapeutic strategy with a well-defined mechanism of action. By displacing BRD4 from chromatin, particularly at super-enhancers, these inhibitors effectively downregulate key oncogenic and inflammatory gene expression programs. The primary cellular pathways affected include those driven by MYC, apoptosis, and NF-κB-mediated inflammation. The continued development and characterization of highly selective BRD4-BD1 inhibitors, guided by the experimental approaches detailed in this guide, will be crucial for translating the promise of this targeted epigenetic therapy into clinical reality. This document provides a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of Super-Enhancer Associated Dependencies in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4-directed super-enhancer organ ... | Article | H1 Connect [archive.connect.h1.co]

- 12. DSpace [archive.hshsl.umaryland.edu]

- 13. medsci.org [medsci.org]

- 14. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of BRD4 expression attenuates the inflammatory response and apoptosis by downregulating the HMGB-1/NF-κB signaling pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational study on the selective inhibition mechanism of MS402 to the first and second bromodomains of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. GEO Accession viewer [ncbi.nlm.nih.gov]

- 21. Chromatin immunoprecipitation sequencing (ChIP-seq) [bio-protocol.org]

- 22. broadpharm.com [broadpharm.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biophysical Characterization of iBRD4-BD1 Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic regulators, and among them, Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and inflammatory diseases. BRD4 functions as a scaffold for transcription factors and a regulator of transcription elongation.[1] It contains two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, tethering the protein to chromatin and facilitating gene transcription.[2][3][4] The first bromodomain, BRD4-BD1, has been a primary focus for the development of small molecule inhibitors. A thorough biophysical characterization of the binding of these inhibitors (referred to as iBRD4) to BRD4-BD1 is crucial for understanding their mechanism of action, optimizing their potency and selectivity, and guiding rational drug design.

This technical guide provides a comprehensive overview of the biophysical techniques used to characterize the interaction between inhibitors and BRD4-BD1. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Quantitative Binding Data

The binding of small molecule inhibitors to BRD4-BD1 has been quantified using various biophysical assays. The following tables summarize key binding affinity (Kd, IC50) and thermodynamic data for representative inhibitors.

Table 1: Binding Affinities of Selected Inhibitors for BRD4-BD1

| Inhibitor | Assay | Affinity (Kd or IC50) | Reference |

| (+)-JQ1 | AlphaScreen | 18–91 nM (IC50) | [5] |

| (+)-JQ1 | TR-FRET | 18–91 nM (IC50) | [5] |

| BI2536 | AlphaScreen | 25 nM (IC50) | [5] |

| ZL0590 | TR-FRET | 90 nM (IC50) | [6] |

| Compound 3u | - | 0.56 µM (IC50) | [7] |

| Resveratrol | Isothermal Titration Calorimetry | 6.6 µM (Kd) | [8] |

| MS436 | Fluorescence Polarization | < 85 nM (Ki) | [5] |

| TG101209 | Fluorescence Polarization | 130–290 nM (IC50) | [5] |

Table 2: Thermodynamic Parameters of Inhibitor Binding to BRD4-BD1

| Inhibitor | ΔG (kcal/mol) | Reference |

| Pyronaridine | -42.7 | [9][10] |

| R6S (control) | -41.5 | [9] |

Signaling Pathway

BRD4 plays a crucial role in transcriptional regulation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters.[11] This interaction is critical for the phosphorylation of RNA Polymerase II and the subsequent transition from transcriptional initiation to elongation.[2] Inhibitors of BRD4-BD1 disrupt the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes like c-Myc.[12][13]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the binding of inhibitors to BRD4-BD1.[14][15] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[15][16]

Experimental Workflow:

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify recombinant BRD4-BD1.

-

Prepare a stock solution of the inhibitor, typically in DMSO, and then dilute it into the ITC buffer.

-

Dialyze the protein against the ITC buffer to ensure buffer matching. A typical buffer is 20 mM HEPES, pH 8.0.[17]

-

Determine the accurate concentrations of both protein and ligand.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Load the BRD4-BD1 solution (e.g., 50-60 µM) into the sample cell (approximately 300 µL).[17]

-

Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the injection syringe (approximately 100 µL).[17]

-

Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the sample cell while stirring.

-

Allow the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (BRD4-BD1) immobilized on a sensor surface in real-time.[18][19] It provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated.

Experimental Workflow:

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize BRD4-BD1 to the surface via amine coupling. A typical protein concentration for immobilization is 20-50 µg/mL.[20]

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the inhibitor in running buffer.

-

Inject the inhibitor solutions over the immobilized BRD4-BD1 surface at a constant flow rate. This is the association phase.

-

Switch to flowing only running buffer over the surface to monitor the dissociation of the inhibitor. This is the dissociation phase.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The binding is monitored as a change in the resonance units (RU) over time, generating a sensorgram.

-

Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.

-

Calculate the Kd as the ratio of kd/ka.

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescent probe that binds to BRD4-BD1) upon binding to a larger molecule (the inhibitor).[21] It is a high-throughput method well-suited for screening and determining IC50 values.[22]

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare solutions of BRD4-BD1, a fluorescently labeled probe that binds to BRD4-BD1 (e.g., a fluorescently tagged known inhibitor), and the unlabeled test inhibitor.

-

Use a suitable assay buffer (e.g., HEPES buffer).

-

-

Assay Procedure:

-

In a microplate, add a constant concentration of BRD4-BD1 and the fluorescent probe.

-

Add varying concentrations of the test inhibitor.

-

Include controls for unbound probe (low polarization) and probe bound to BRD4-BD1 in the absence of inhibitor (high polarization).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane.

-

The instrument calculates the fluorescence polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

-

Conclusion

The biophysical characterization of this compound binding is a multifaceted process that relies on a combination of robust techniques. ITC provides a complete thermodynamic profile of the interaction, SPR delivers valuable kinetic information, and FP offers a high-throughput method for assessing binding affinity. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating the development of novel and more effective BRD4 inhibitors. The continued application of these biophysical methods will be instrumental in advancing our understanding of BRD4 biology and in the design of next-generation therapeutics.

References

- 1. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyronaridine as a Bromodomain-Containing Protein 4- N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 13. researchgate.net [researchgate.net]

- 14. worldscientific.com [worldscientific.com]

- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. path.ox.ac.uk [path.ox.ac.uk]

- 21. bmglabtech.com [bmglabtech.com]

- 22. A Comparative Study of Fluorescence Assays in Screening for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the therapeutic potential of iBRD4-BD1 in oncology

An In-depth Technical Guide to the Therapeutic Potential of iBRD4-BD1 in Oncology

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology due to its central role in regulating the transcription of key oncogenes. While first-generation pan-BET inhibitors demonstrated promising preclinical activity, their clinical utility has been hampered by dose-limiting toxicities. A growing body of evidence now indicates that the specific inhibition of the first bromodomain (BD1) of BRD4 is sufficient to replicate the anti-tumor effects of pan-BET inhibitors, while potentially offering a wider therapeutic window. This guide provides a comprehensive overview of the mechanism, preclinical efficacy, relevant signaling pathways, and experimental methodologies associated with the selective inhibition of BRD4-BD1 (this compound) as a promising therapeutic strategy in cancer.

The Rationale for Selectivity: Why Target BRD4-BD1?

BRD4 is an epigenetic "reader" that contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction tethers transcriptional machinery to chromatin, driving the expression of genes critical for cell proliferation and survival, including the master oncogene MYC.[2][3]

While structurally similar, the two bromodomains have distinct functional roles. Seminal studies have revealed that BD1 is primarily responsible for chromatin binding and maintaining the established oncogenic gene expression programs in cancer cells.[4] In contrast, BD2 appears to play a more prominent role in contexts of inflammation and autoimmune disease.[4]

Crucially, selective inhibition of BD1 has been shown to phenocopy the effects of pan-BET inhibitors in cancer models, including inhibiting proliferation, inducing cell cycle arrest, and triggering apoptosis.[4] Conversely, selective BD2 inhibition was largely ineffective in these cancer models.[4] These findings strongly suggest that targeting BD1 alone is sufficient for anti-cancer efficacy and that sparing BD2 may reduce off-target effects and associated toxicities observed with pan-BET inhibitors.[5]

Preclinical Efficacy and Quantitative Data

Selective this compound compounds have demonstrated potent anti-tumor activity across a range of preclinical cancer models. Their efficacy is rooted in the ability to displace BRD4 from chromatin, leading to the transcriptional repression of key oncogenes.

In Vitro Activity

In various human cancer cell lines, including those from acute myeloid leukemia (AML) and breast cancer, selective BD1 inhibitors have shown marked effects on cell growth and viability, often comparable to pan-BET inhibitors.[4] These effects include:

-

Inhibition of Proliferation: Potent suppression of cancer cell growth.

-

Cell Cycle Arrest: Induction of cell cycle arrest, typically at the G1 phase.[4]

-

Induction of Apoptosis: Triggering programmed cell death in malignant cells.[4]

Quantitative Analysis of this compound Potency and Selectivity

The potency and selectivity of various inhibitors are critical parameters in drug development. Data has been aggregated from multiple studies to provide a comparative overview.

Table 1: Biochemical Potency and Selectivity of Representative BRD4 Inhibitors

| Compound Name | Target | Assay Type | IC50 / Kd | Selectivity (BD1 vs. BD2) | Reference |

|---|---|---|---|---|---|

| BD1-Selective Inhibitors | |||||

| iBET-BD1 (GSK778) | BRD4 BD1 | TR-FRET | - | ≥130-fold | [4] |

| CDD-787 | BRD4 BD1 | AlphaScreen | 290 pM (IC50) | >5,000-fold | [5] |

| CDD-956 | BRD4 BD1 | AlphaScreen | 440 pM (IC50) | >5,000-fold | [5] |

| Compound 33 (XL-126) | BRD4 BD1 | SPR | 8.9 nM (Kd) | 185-fold | [6] |

| This compound | BRD4 BD1 | - | 12 nM (IC50) | 23 to 6200-fold | [7] |

| Pan-BET Inhibitors | |||||

| (+)-JQ1 | BRD4 BD1 | TR-FRET | 77 nM (IC50) | ~2-fold | [8] |

| BRD4 BD2 | TR-FRET | 33 nM (IC50) | [8] | ||

| I-BET151 | BRD4 BD1/BD2 | - | - | Non-selective | [4] |

| BD2-Selective Inhibitors | |||||

| iBET-BD2 (GSK046) | BRD4 BD2 | TR-FRET | - | >300-fold | [4] |

| ABBV-744 | BRD4 BD2 | - | - | Several-hundred-fold |[9] |

Note: Assay types and conditions may vary between studies, affecting direct comparability.

Table 2: Cellular Activity of Representative BRD4 Inhibitors

| Compound Name | Cell Line | Assay Type | IC50 | Effect | Reference |

|---|---|---|---|---|---|

| iBET-BD1 | MDA-MB-453 (Breast) | Viability | <1 µM | Growth Inhibition | [10] |

| iBET-BD1 | MOLM-13 (AML) | Viability | <1 µM | Growth Inhibition | [10] |

| ABBV-744 | Various AML/Prostate | Proliferation | Low nM | Antiproliferative | [9] |

| Novel Sulfonamides | - | BRD4(BD1) Interaction | 11-44 µM | Inhibition |[11] |

BRD4-BD1 Signaling Pathways in Oncology

BRD4-BD1 exerts its oncogenic influence by regulating a network of transcription factors and signaling pathways. Inhibition of BRD4-BD1 disrupts these networks, leading to anti-tumor effects.

The MYC Oncogene Axis

The most well-documented function of BRD4 is the regulation of the MYC oncogene. BRD4 is recruited to super-enhancers that drive MYC expression. By displacing BRD4, BD1-selective inhibitors cause a rapid downregulation of MYC transcription, which is a key mechanism of their anti-cancer activity in a wide array of hematological and solid tumors.[2][12]

Caption: this compound inhibits MYC transcription by displacing BRD4 from chromatin.

Jagged1/Notch1 Signaling in Breast Cancer

In breast cancer, BRD4 has been identified as a key regulator of Jagged1 (JAG1), a ligand for the Notch1 receptor. The pro-inflammatory cytokine IL-6 can enhance BRD4 recruitment to the JAG1 promoter, stimulating its expression. This activation of Notch1 signaling promotes cancer cell migration and invasion.[13] Inhibition of BRD4 can therefore disrupt this pathway to reduce metastasis.

Caption: BRD4/Jagged1/Notch1 signaling pathway in breast cancer metastasis.

Sonic Hedgehog (SHH) Pathway in Bladder Cancer

In bladder cancer models, BRD4 has been shown to positively regulate key components of the Sonic hedgehog (SHH) signaling pathway, including SHH, SMO, and GLI1.[14] By promoting the transcription of these genes, BRD4 enhances the migration and invasion capabilities of cancer cells. Inhibition of BRD4 attenuates this pathway and can also reverse cisplatin resistance.[14]

Caption: BRD4 regulation of the Sonic hedgehog (SHH) pathway in bladder cancer.

Key Experimental Protocols

The discovery and validation of this compound require a suite of specialized biochemical and cellular assays.

Caption: General experimental workflow for this compound discovery and validation.

Biochemical Assays for Inhibitor Potency

5.1.1 AlphaScreen®/AlphaLISA® Assay

-

Principle: A bead-based proximity assay to measure the disruption of the BRD4-BD1/acetylated-histone interaction.

-

Methodology:

-

Reagents: GST-tagged BRD4-BD1 protein, biotinylated tetra-acetylated histone H4 peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.[15][16]

-

Incubation: In a 384-well plate, incubate GST-BRD4-BD1 and the biotinylated histone peptide with varying concentrations of the test inhibitor.

-

Bead Addition: Add Glutathione Donor beads (binds GST-BRD4-BD1) and Streptavidin Acceptor beads (binds biotinylated peptide).

-

Detection: In the absence of an effective inhibitor, the beads come into close proximity, and excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which activates the Acceptor bead to emit light at 520-620 nm. An effective inhibitor disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.

-

Analysis: The IC50 value is calculated by plotting the signal against the logarithm of inhibitor concentration.[16]

-

5.1.2 Homogeneous Time-Resolved Fluorescence (HTRF®)

-

Principle: A competition assay based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665).

-

Methodology:

-

Reagents: GST-tagged BRD4-BD1, biotinylated histone peptide, anti-GST antibody labeled with Europium cryptate (donor), and Streptavidin-XL665 (acceptor).

-

Procedure: Similar to AlphaScreen, reagents are incubated with the test inhibitor.

-

Detection: When the BRD4-peptide interaction is intact, the donor and acceptor are brought close, allowing FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Analysis: IC50 values are determined from dose-response curves.[16]

-

5.1.3 Differential Scanning Fluorimetry (DSF)

-

Principle: Measures the thermal stability of a protein. Ligand binding typically increases the melting temperature (Tm) of the protein.

-

Methodology:

-

Reagents: Purified BRD4-BD1 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and test inhibitor.

-

Procedure: The protein is mixed with the dye and inhibitor and subjected to a gradual temperature increase in a real-time PCR instrument.

-

Detection: As the protein unfolds (melts), the dye binds and fluoresces. The Tm is the temperature at which 50% of the protein is unfolded.

-

Analysis: A shift in Tm (ΔTm) in the presence of the inhibitor confirms direct binding.[11]

-

Cellular Assays for Target Engagement and Efficacy

5.2.1 Cellular Thermal Shift Assay (CETSA)

-

Principle: Confirms target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Methodology:

-

Treatment: Treat intact cells with the test inhibitor or vehicle control.

-

Heating: Heat cell lysates or intact cells across a range of temperatures.

-

Fractionation: Centrifuge to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.

-

Detection: Quantify the amount of soluble BRD4 in the supernatant using Western blotting.

-

Analysis: An effective inhibitor will result in more soluble BRD4 at higher temperatures compared to the vehicle control, demonstrating target engagement in cells.

-

5.2.2 Cell Viability/Cytotoxicity Assay (e.g., MTS/WST-1)

-

Principle: Measures the metabolic activity of cells as an indicator of viability.

-

Methodology:

-

Seeding: Seed cancer cells in 96-well plates.

-

Treatment: Expose cells to a serial dilution of the this compound inhibitor for a set period (e.g., 72 hours).

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., WST-1). Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan product.

-

Detection: Measure the absorbance of the colored product using a plate reader.

-

Analysis: Calculate IC50 values by plotting the percentage of viable cells against inhibitor concentration.

-

In Vivo Xenograft Model

-

Principle: Evaluates the anti-tumor efficacy of an inhibitor in a living organism.

-

Methodology:

-

Implantation: Subcutaneously implant human tumor cells (e.g., AML or breast cancer cell lines) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the this compound inhibitor daily via a relevant route (e.g., oral gavage).

-

Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for MYC downregulation).

-

Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.

-

Conclusion and Future Directions

The selective inhibition of BRD4's first bromodomain represents a refined, rational approach to targeting a key epigenetic dependency in cancer. Preclinical data strongly support the hypothesis that this compound can achieve the anti-tumor effects of pan-BET inhibitors with the potential for an improved safety profile. The continued development of potent and highly selective BD1 inhibitors, guided by the robust experimental protocols outlined herein, holds significant promise for a new generation of targeted oncology therapeutics. Future work will focus on advancing these molecules into clinical trials to validate their efficacy and safety in patients, exploring combination strategies, and identifying predictive biomarkers to guide patient selection.

References

- 1. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: iBRD4-BD1 in Cell Culture Experiments

1. Introduction

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate gene transcription. They play a significant role in the development and progression of various diseases, including cancer and inflammatory conditions[1][2][3]. BRD4 contains two bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters[1][4].

iBRD4-BD1 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4[5][6]. Its high selectivity allows for the specific investigation of BRD4-BD1's function, distinguishing it from the roles of BD2 and other BET family proteins[6][7]. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, quantitative data, and detailed experimental protocols.

2. Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of the BRD4 protein[5][8]. This action displaces BRD4 from chromatin, preventing the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) and other components of the transcriptional apparatus[1][4][9]. The ultimate result is the transcriptional repression of key target genes involved in cell proliferation, survival, and inflammation, such as the oncogene c-MYC[1][10]. The selective nature of this compound makes it an invaluable tool for dissecting the specific biological functions attributed to the BRD4-BD1 domain.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. promegaconnections.com [promegaconnections.com]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for iBRD4-BD1 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dosage and administration of iBRD4-BD1, a selective inhibitor of the first bromodomain of BRD4, for in vivo research applications. Due to the limited availability of direct in vivo data for this compound, the following protocols are based on established methodologies for similar selective BET bromodomain inhibitors and general best practices for in vivo compound administration. Researchers are strongly encouraged to perform initial dose-ranging and toxicity studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family member BRD4.[1] With an in vitro IC50 value of 12 nM for BRD4-BD1, it exhibits high selectivity over other BET family bromodomains.[1] The selective inhibition of BRD4-BD1 offers a targeted approach to investigate the specific biological functions of this domain in contrast to pan-BET inhibitors that target both BD1 and BD2. The differential roles of BD1 and BD2 in gene transcription and disease progression make BD1-selective inhibitors like this compound valuable tools for research in oncology and inflammation.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant BET inhibitors to guide experimental design.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | BRD4-BD1 | 12 | 23- to 6200-fold intra-BET selectivity | [1] |

Table 2: Example In Vivo Dosages of Other Selective BET Inhibitors

| Compound | Target Selectivity | Animal Model | Dosage | Administration Route | Reference |

| ABBV-744 | BD2-selective | Mouse Xenograft (Prostate Cancer) | 4.7 mg/kg | Not Specified | [4] |

| AZD5153 | Bivalent (BD1 and BD2) | Mouse Xenograft (Hematological and Thyroid Tumors) | 5-10 mg/kg | Not Specified | |

| JQ1 | Pan-BET | Mouse | Not Specified | Intraperitoneal | [2] |

| OTX015 | Pan-BET | Mouse (Ependymoma) | Not Specified | Oral |

Experimental Protocols

Preparation of this compound for In Vivo Administration

A critical step for successful in vivo studies is the appropriate formulation of the inhibitor to ensure solubility and bioavailability. While a specific formulation for this compound is not published, a common vehicle for similar small molecules can be adapted.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

Protocol for a 2.5 mg/mL Working Solution:

-

Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure complete dissolution. This stock solution can be stored at -20°C or -80°C for future use.

-

Prepare Working Solution (Freshly on the day of use):

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of sterile saline or PBS to bring the total volume to 1 mL.

-

Vortex thoroughly to ensure a homogenous and clear solution.

-

-

Final Concentration: This protocol yields a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Note: It is crucial to observe the solution for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required. The final formulation should be a clear solution before administration. For continuous dosing studies exceeding two weeks, the stability of this formulation should be carefully considered.

In Vivo Administration in a Mouse Xenograft Model

This protocol describes a general procedure for administering this compound to mice bearing subcutaneous tumor xenografts.

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.[5]

Experimental Workflow:

References

- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

Application Notes and Protocols for Utilizing iBRD4-BD1 in TR-FRET Assays for Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely used in drug discovery for studying molecular interactions. This application note provides a detailed protocol for utilizing the first bromodomain of BRD4 (BRD4-BD1) in TR-FRET assays to investigate the formation of ternary complexes. Such complexes are central to the mechanism of action of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which induce the proximity of a target protein (e.g., BRD4) and an E3 ubiquitin ligase, leading to target degradation.

The selective inhibitor of BRD4-BD1, iBRD4-BD1, serves as a critical tool in these assays. With a high affinity and selectivity for BRD4-BD1 (IC50 = 12 nM), it can be used as a competitor to validate the binding of bifunctional molecules to the bromodomain and as a component in the development of selective degraders.[1][2] This document outlines the principles of the TR-FRET assay for ternary complex formation, provides a generalized experimental protocol, presents key quantitative data, and offers visual representations of the underlying pathways and workflows.

Assay Principle

The TR-FRET assay for ternary complex formation relies on the proximity-dependent energy transfer between a donor fluorophore (typically Terbium or Europium) and an acceptor fluorophore (like fluorescein, Alexa Fluor 488, or Cy5). In the context of a BRD4-BD1 ternary complex, the assay is typically configured as follows:

-

BRD4-BD1 is tagged with an epitope (e.g., GST or 6xHis).

-

An E3 ligase (e.g., CRBN or DCAF16) is tagged with a different epitope.

-

A bifunctional molecule (e.g., a PROTAC or molecular glue) brings BRD4-BD1 and the E3 ligase into close proximity.

-

A donor-labeled antibody recognizes the tag on BRD4-BD1.

-

An acceptor-labeled antibody recognizes the tag on the E3 ligase.

When the ternary complex forms, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor. The resulting acceptor emission is measured and is proportional to the amount of ternary complex formed.

Key Experiments and Methodologies

Experiment 1: TR-FRET Assay for Ternary Complex Formation

This experiment is designed to measure the ability of a bifunctional molecule to induce the formation of a ternary complex between BRD4-BD1 and an E3 ligase.

Materials:

-

Purified, tagged BRD4-BD1 (e.g., GST-BRD4-BD1)

-

Purified, tagged E3 ligase (e.g., His-CRBN)

-

Bifunctional molecule (e.g., dBET1, dBRD4-BD1)

-

This compound (as a negative control ligand)

-

TR-FRET Donor: Terbium (Tb)-labeled anti-GST antibody

-

TR-FRET Acceptor: Alexa Fluor 488 (AF488)-labeled anti-His antibody

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

White, non-binding, low-volume 384-well microplates

-

TR-FRET-capable microplate reader

Protocol:

-

Prepare Reagents:

-

Dilute the tagged proteins (GST-BRD4-BD1 and His-CRBN) and the labeled antibodies in assay buffer to their final desired concentrations.

-

Prepare a serial dilution of the bifunctional molecule and control compounds (e.g., this compound, thalidomide) in assay buffer. The final DMSO concentration should not exceed 0.5%.[3]

-

-

Assay Plate Setup:

-

Add the diluted bifunctional molecule or control compounds to the wells of the 384-well plate.

-

Add the protein mixture containing GST-BRD4-BD1 and His-CRBN to the wells.

-

Add the antibody mixture containing Tb-anti-GST and AF488-anti-His to the wells.

-

-

Incubation:

-

Measurement:

-

Measure the TR-FRET signal using a microplate reader. Excite the Terbium donor and measure emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the concentration of the bifunctional molecule to generate a dose-response curve.

-

Note the "hook effect," a decrease in the FRET signal at high concentrations of the bifunctional molecule, which is characteristic of ternary complex formation.[1]

-

Data Presentation

The following tables summarize representative quantitative data from TR-FRET assays involving BRD4-BD1 and ternary complex formation.

| Compound | Target Proteins | Assay Type | Key Parameter | Value | Reference |

| dBRD4-BD1 | BRD4-BD1, CRBN | Degradation | DC50 | 280 nM | [1] |

| dBRD4-BD1 | BRD4-BD1, CRBN | Degradation | Dmax | 77% | [1] |

| dBET1 | BRD4-BD1, CRBN | Ternary Complex Formation | FRET-maxima | Low nanomolar | [1] |

| dBRD4-BD1 | BRD4-BD1, CRBN | Ternary Complex Formation | FRET-maxima | Low nanomolar | [1] |

| This compound | BRD4-BD1 | Inhibition | IC50 | 12 nM | [2] |

| IBG1 | BRD4 (tandem), DCAF16 | Ternary Complex Formation | EC50 | 44 nM | [5] |

| IBG1 | BRD4 (tandem), DCAF16 | Complex Stabilization | Kd | 712 nM | [6] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this application note.

Caption: Principle of the TR-FRET assay for ternary complex formation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. news-medical.net [news-medical.net]

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) of iBRD4-BD1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters are critical in basic research and drug discovery for understanding the driving forces behind molecular recognition and for optimizing lead compounds.

The first bromodomain of BRD4 (iBRD4-BD1) is a key epigenetic reader and a major therapeutic target in cancer and inflammation.[1][2] It recognizes and binds to acetylated lysine residues on histone tails, tethering the BRD4 protein to chromatin and recruiting transcriptional machinery.[2] ITC is an invaluable tool for characterizing the binding of small molecule inhibitors to this compound, providing essential data for structure-activity relationship (SAR) studies and lead optimization.

These application notes provide a detailed protocol for performing ITC experiments to characterize the binding of a small molecule inhibitor to human this compound.

Experimental Workflow

The overall workflow for a typical ITC experiment involving this compound is depicted below.

Caption: Workflow for an this compound ITC experiment.

Key Experimental Parameters

The following tables summarize typical quantitative parameters for an ITC experiment involving this compound and a small molecule inhibitor.

Table 1: Sample Preparation

| Parameter | This compound (in cell) | Ligand (in syringe) | Buffer |

| Concentration | 10 - 30 µM | 100 - 300 µM (10x protein concentration) | 50 mM HEPES or Phosphate |

| Purity | >95% (as determined by SDS-PAGE) | >95% (as determined by HPLC/NMR) | N/A |

| Volume | ~300 µL (for a 200 µL cell) | ~80 µL (for a 40 µL syringe) | Sufficient for dialysis and dilutions |

| Final Buffer Match | Identical to ligand buffer | Identical to protein buffer | Contains 150 mM NaCl, 0.5 mM TCEP |

| DMSO Concentration | < 5% (matched in protein solution) | < 5% (if ligand is dissolved in DMSO) | N/A |

Table 2: ITC Instrument Settings (e.g., for a MicroCal PEAQ-ITC or similar)

| Parameter | Setting | Rationale |

| Temperature | 25 °C | Standard experimental temperature. |

| Reference Power | 10 µcal/sec | Instrument-dependent, set for a stable baseline. |

| Stirring Speed | 750 rpm | Ensures rapid mixing without introducing bubbles. |

| Initial Delay | 60 sec | Allows for thermal equilibration before the first injection. |

| Number of Injections | 19 | Sufficient to reach saturation. |

| Injection Volume | 2 µL | Small enough to provide good resolution of the binding isotherm. |

| Spacing between Injections | 150 sec | Allows the signal to return to baseline between injections. |

| Filter Period | N/A (instrument default) | N/A |

Table 3: Typical Thermodynamic Parameters for an this compound/Inhibitor Interaction

| Parameter | Symbol | Typical Value Range | Description |

| Stoichiometry | n | 0.8 - 1.2 | Number of ligand molecules binding to one protein molecule. |

| Binding Affinity | Kd | 10 nM - 10 µM | Dissociation constant; a measure of binding tightness. |

| Enthalpy Change | ΔH | -2 to -20 kcal/mol | Heat released (exothermic) or absorbed (endothermic) upon binding. |

| Entropy Change | TΔS | Variable | Change in the randomness of the system upon binding. |

| Gibbs Free Energy | ΔG | -7 to -11 kcal/mol | Overall energy change of binding, calculated from Kd. |

Experimental Protocols

Protein Expression and Purification

Recombinant human this compound (e.g., residues 49-170) can be expressed in E. coli with an N-terminal His6-tag or GST-tag.[3][4]

-

Transformation and Expression: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid. Grow the cells in LB media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, protease inhibitors). Lyse the cells using a sonicator or microfluidizer.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a Ni-NTA or Glutathione-Sepharose column. Wash the column extensively with lysis buffer to remove non-specifically bound proteins. Elute the protein using an imidazole or glutathione gradient.[3]

-

Tag Cleavage (Optional): If desired, cleave the affinity tag using a specific protease (e.g., TEV protease).

-

Size-Exclusion Chromatography (SEC): Further purify the protein using a SEC column (e.g., Superdex 75) equilibrated with the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[3] This step is crucial for removing aggregates and ensuring buffer matching.

-

Concentration and Purity Check: Pool the fractions containing pure this compound. Concentrate the protein to the desired stock concentration. Verify purity (>95%) by SDS-PAGE and determine the final concentration using a spectrophotometer (A280) with the appropriate extinction coefficient.

Ligand Preparation

-

Solubilization: Dissolve the small molecule inhibitor in a suitable solvent, typically 100% DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).

-

Dilution: On the day of the experiment, dilute the ligand stock into the final ITC buffer (the same buffer used for the protein after SEC) to the desired starting concentration (e.g., 100-300 µM). Ensure the final DMSO concentration is low (<5%) and identical in both the protein and ligand solutions to minimize heats of dilution.

Isothermal Titration Calorimetry Experiment

-

Sample Preparation:

-

Dialyze the purified this compound protein overnight against the final ITC buffer to ensure a perfect buffer match.[5]

-

Prepare the final this compound solution by diluting the stock to the desired concentration (e.g., 20 µM) using the dialysis buffer.

-

Prepare the final ligand solution by diluting the stock to the desired concentration (e.g., 200 µM) using the dialysis buffer.

-

Thoroughly degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[6]

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.[7]

-

-

Loading the Calorimeter:

-

Carefully load approximately 300 µL of the this compound solution into the sample cell, avoiding the introduction of bubbles.

-

Load approximately 80 µL of the ligand solution into the injection syringe, ensuring it is free of bubbles.[5]

-

-

Running the Titration:

-

Place the syringe into the instrument and allow the system to thermally equilibrate, indicated by a stable baseline.

-

Set up the titration parameters (e.g., as listed in Table 2).

-

Start the experiment. The instrument will automatically inject the ligand into the protein solution and record the heat changes.

-

Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the protein-ligand binding data.

-

Data Analysis

-

Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change (ΔH) for each injection.

-

Correction: Subtract the heat of dilution from the integrated data.

-

Fitting: Plot the corrected enthalpy change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

-

Thermodynamic Parameters: The fitting process will yield the stoichiometry (n), the association constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the experimentally determined and calculated thermodynamic parameters.

Caption: Relationship between thermodynamic parameters in ITC.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

Application Notes and Protocols: iBRD4-BD1 in Multiple Myeleloma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key driver of MM pathogenesis is the dysregulation of transcriptional programs, often involving the overexpression of the oncogene c-MYC. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenic transcription in MM. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.

Recent research has highlighted the potential of targeting BRD4 as a therapeutic strategy in multiple myeloma. Notably, the first bromodomain (BD1) of BRD4 appears to be the primary driver of its oncogenic activity in cancer.[1][2] Selective inhibition of BRD4-BD1 offers a promising approach to disrupt the transcriptional networks that sustain myeloma cell proliferation and survival, potentially with an improved therapeutic window compared to pan-BET inhibitors. These application notes provide an overview of the role of iBRD4-BD1 in multiple myeloma research, along with detailed protocols for key experimental procedures.

Key Signaling Pathway: BRD4-c-MYC Axis

In multiple myeloma, BRD4 plays a pivotal role in the transcriptional regulation of the MYC oncogene.[3][4][5][6][7][8][9] BRD4 is recruited to super-enhancers and the promoter of the MYC gene, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation, resulting in high levels of c-MYC expression. c-MYC, in turn, drives the expression of genes involved in cell cycle progression, proliferation, and metabolism, which are essential for tumor growth.

Selective inhibition of BRD4-BD1 disrupts the interaction between BRD4 and acetylated histones at the MYC locus, leading to the downregulation of MYC transcription and a subsequent reduction in c-MYC protein levels.[3][4][10][11][12][13] This ultimately results in cell cycle arrest and apoptosis in multiple myeloma cells.

Caption: BRD4-c-MYC signaling pathway in multiple myeloma and the mechanism of this compound inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound inhibition in multiple myeloma cell lines.

Table 1: In Vitro Inhibitory Activity of a Selective this compound Inhibitor

| Compound | Target | IC50 (nM) | Cell Line | EC50 (µM) | Reference |

| This compound | BRD4-BD1 | 12 | MM.1S | 2.3 | [14] |

| This compound | BRD4-BD2 | 16,000 | - | - | [14] |

| This compound | BRD3-BD1 | 1,000 | - | - | [14] |

| This compound | BRD3-BD2 | 75,000 | - | - | [14] |

| This compound | BRD2-BD1 | 280 | - | - | [14] |

| This compound | BRD2-BD2 | 7,100 | - | - | [14] |

Table 2: Cellular Effects of BRD4 Inhibition in Multiple Myeloma Cell Lines

| Inhibitor | Cell Line | Effect | Observation | Reference |

| JQ1 (pan-BETi) | MM.1S | Cell Cycle Arrest | G1 arrest | [3] |

| JQ1 (pan-BETi) | OPM-1 | Cell Cycle Arrest | G1 arrest | [3] |

| Nitroxoline | H929, RPMI8226 | Apoptosis | Increased cleaved PARP and cleaved caspase-3 | [1] |

| ARV-825 (PROTAC) | MM1.S, RPMI 8226 | Apoptosis | Induction of apoptosis | [12] |

| ARV-825 (PROTAC) | MM1.S, RPMI 8226 | Cell Cycle Arrest | G0/G1 arrest, increased p21 | [12] |

Note: More specific quantitative data on the effects of selective this compound inhibitors on cell cycle distribution and apoptosis in a broader range of multiple myeloma cell lines are needed for a comprehensive comparison.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of an this compound inhibitor on the viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, H929)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the this compound inhibitor in complete medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for BRD4, c-MYC, and Cleaved PARP

This protocol is for detecting changes in protein expression following treatment with an this compound inhibitor.

Materials:

-

Multiple myeloma cells treated with this compound inhibitor

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-MYC, anti-PARP (for cleaved PARP), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with an this compound inhibitor using flow cytometry.[3][4][14][15][16]

Materials:

-

Multiple myeloma cells treated with this compound inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Collect both adherent and suspension cells after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing ChIP to investigate the binding of BRD4 to specific genomic regions in multiple myeloma cells.[17][18][19]

Materials:

-

Multiple myeloma cells

-

Formaldehyde (1% final concentration) for crosslinking

-

Glycine (125 mM final concentration) to quench crosslinking

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Anti-BRD4 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target regions (e.g., MYC enhancer and promoter)

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Dilute the chromatin with ChIP dilution buffer and pre-clear with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-BRD4 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the complexes from the beads and reverse the crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for the target genomic regions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the effects of this compound in multiple myeloma.

References

- 1. BRD4 inhibitor nitroxoline enhances the sensitivity of multiple myeloma cells to bortezomib in vitro and in vivo by promoting mitochondrial pathway-mediated cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth | Haematologica [haematologica.org]

- 7. haematologica.org [haematologica.org]

- 8. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4-MYC oncogenic axis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]